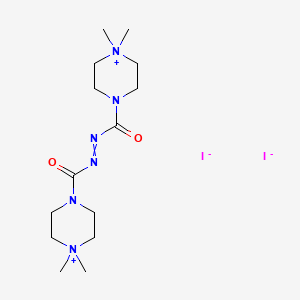
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is a brominated organic compound known for its unique structure and reactivity. This compound features a benzodioxole core substituted with bromine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole derivatives. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid bromine carriers and environmentally benign solvents is preferred to minimize hazardous waste and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Rearrangement: It can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures. The pathways involved often include halogen bonding and covalent modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the additional bromopropyl group, making it less reactive in certain applications.
6-Bromo-1,3-benzodioxole: Similar structure but with different substitution patterns, leading to varied reactivity.
2,3-Dibromopropyl-1,3-benzodioxole: Differs in the position of bromine atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
56312-11-9 |
|---|---|
Molekularformel |
C10H9Br3O2 |
Molekulargewicht |
400.89 g/mol |
IUPAC-Name |
5-bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c11-4-7(12)1-6-2-9-10(3-8(6)13)15-5-14-9/h2-3,7H,1,4-5H2 |
InChI-Schlüssel |
BPTYOHZNQSPECP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



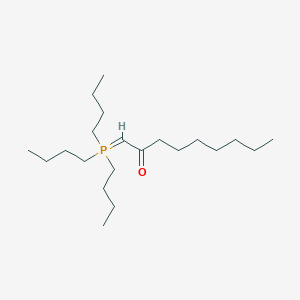
![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)

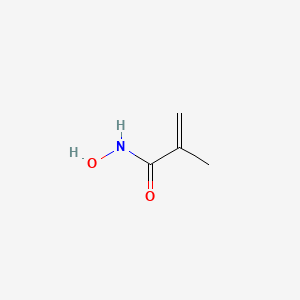


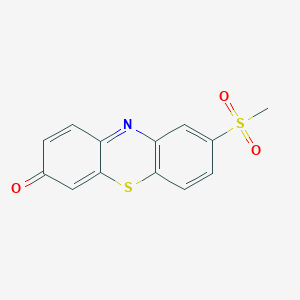
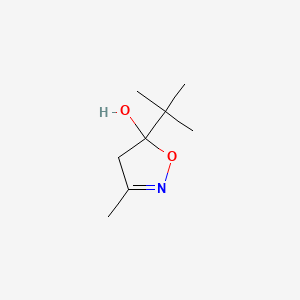


![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
